2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline is an organic compound that features a quinoline core substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline typically involves the following steps:
Formation of 4,4-Difluoropiperidine-1-carbonyl chloride: This intermediate is prepared by reacting 4,4-difluoropiperidine with thionyl chloride in an anhydrous organic solvent.
Coupling Reaction: The 4,4-difluoropiperidine-1-carbonyl chloride is then reacted with piperidine under basic conditions to form the piperidin-1-yl derivative.
Quinoline Coupling: Finally, the piperidin-1-yl derivative is coupled with quinoline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine-1-sulfonyl chloride: Another derivative of 4,4-difluoropiperidine with different functional groups.
4,4-Difluoropiperidine: The parent compound without additional substituents.
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide: A structurally similar compound with an acetamide group.
Uniqueness
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C20H23F2N3O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(1-quinolin-2-ylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C20H23F2N3O/c21-20(22)9-13-25(14-10-20)19(26)16-7-11-24(12-8-16)18-6-5-15-3-1-2-4-17(15)23-18/h1-6,16H,7-14H2 |
InChI Key |
HMZUVSHLWGYZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.